

# Application Notes and Protocols: Utilizing Creatine Citrate in C2C12 Muscle Cell Culture

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## Compound of Interest

Compound Name: Creatine citrate

Cat. No.: B069006

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Creatine is a naturally occurring compound that plays a crucial role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. In cell culture, creatine supplementation has been shown to enhance the differentiation and survival of C2C12 myoblasts, a widely used in vitro model for studying myogenesis. While creatine monohydrate is the most studied form, **creatine citrate** offers improved solubility in aqueous solutions, which can be advantageous for cell culture applications.<sup>[1]</sup> These application notes provide a comprehensive guide to using **creatine citrate** in C2C12 muscle cell culture, including its effects on cellular processes, detailed experimental protocols, and relevant signaling pathways.

## Data Presentation

The following tables summarize the quantitative effects of creatine supplementation on C2C12 muscle cells as reported in the literature. It is important to note that most of the available data is based on studies using creatine monohydrate; however, the biological effects are attributed to the creatine molecule itself.

Parameter Assessed	Creatine Concentration	Duration of Treatment	Observed Effect	Reference
Myoblast Differentiation				
Fusion Index (% of nuclei in myotubes)	5 mM	4 days	~40% increase	[2][3]
Protein Synthesis & Expression				
Sarcoplasmic Protein Synthesis	5 mM	5 days	~20% increase	[2][4][5]
Myofibrillar Protein Synthesis	5 mM	5 days	~50% increase	[2][4][5]
Myosin Heavy Chain (MHC) Type II Expression	5 mM	96 hours	~1,300% increase	[2][4][5]
Troponin T Expression	5 mM	4 days	~65% increase	[2][4][5]
Titin Expression	5 mM	4 days	~40% increase	[2][4][5]
Signaling Pathway Activation				
Akt/PKB Phosphorylation	5 mM	72-96 hours	~60% increase	[2][5]
Glycogen Synthase Kinase-3 (GSK-	5 mM	72-96 hours	~70% increase	[2][5]

3)

Phosphorylation

p70s6k Phosphorylation	5 mM	72-96 hours	~50% increase	<a href="#">[2]</a> <a href="#">[5]</a>
p38 Phosphorylation	5 mM	96 hours	~70% increase	<a href="#">[2]</a> <a href="#">[5]</a>
MyoD Nuclear Content	5 mM	Not Specified	~60% increase	<a href="#">[2]</a> <a href="#">[5]</a>
Myocyte Enhancer Factor- 2 (MEF-2) Nuclear Content	5 mM	96 hours	~170% increase	<a href="#">[2]</a> <a href="#">[5]</a>
Cell Proliferation				
Cell Viability	2 mM	24 hours	~21% increase	<a href="#">[6]</a>

## Experimental Protocols

### Preparation of Creatine Citrate Stock Solution

Note on Stability: Creatine can degrade to creatinine in aqueous solutions, a process accelerated by lower pH and higher temperatures.[\[1\]](#)[\[7\]](#) **Creatine citrate** solutions will be slightly acidic.[\[1\]](#) For optimal results, it is recommended to prepare fresh stock solutions and add them to the culture medium immediately before use. If storage is necessary, sterile-filter the stock solution and store at 4°C for no longer than one week.

Materials:

- **Creatine Citrate** powder
- Sterile, deionized water or Phosphate-Buffered Saline (PBS)
- Sterile 50 mL conical tube
- 0.22 µm sterile syringe filter

- Sterile syringe

Protocol:

- In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of **creatine citrate** powder.
- To prepare a 100 mM stock solution, dissolve 2.91 g of **tricreatine citrate** in 100 mL of sterile water or PBS.
- Gently warm the solution to 37°C to aid dissolution. Avoid overheating.
- Vortex or mix until the **creatine citrate** is completely dissolved.
- Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles if storing frozen, although fresh preparation is ideal.

## C2C12 Cell Culture and Differentiation

Materials:

- C2C12 myoblasts
- Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
- Differentiation Medium (DM): DMEM supplemented with 2% horse serum, 1% penicillin-streptomycin.
- **Creatine citrate** stock solution
- Cell culture flasks/plates

Protocol:

- Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

- Subculture the cells when they reach 70-80% confluency. Do not allow the cells to become fully confluent as this can impair their differentiation potential.
- For differentiation experiments, seed C2C12 myoblasts onto the desired culture plates at a density that will allow them to reach approximately 80-90% confluency before initiating differentiation.
- To induce differentiation, aspirate the GM and wash the cells once with sterile PBS.
- Replace the GM with DM. This is considered day 0 of differentiation.
- For creatine treatment, supplement the DM with the desired final concentration of **creatine citrate** (e.g., 5 mM) from the sterile stock solution. Include a vehicle control (e.g., sterile water or PBS) in parallel cultures.
- Replace the DM (with or without **creatine citrate**) every 48 hours.
- Myotube formation can be observed over the next 3-5 days.

## Assessment of Myogenic Differentiation (Fusion Index)

Materials:

- Differentiated C2C12 cells on coverslips or chamber slides
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody against a muscle-specific protein (e.g., anti-Myosin Heavy Chain, anti-Desmin)
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Mounting medium

- Fluorescence microscope

Protocol:

- After the desired differentiation period, wash the cells with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS.
- Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
- Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash the cells twice with PBS.
- Mount the coverslips onto microscope slides using mounting medium.
- Acquire images using a fluorescence microscope.
- Calculate the fusion index: (Number of nuclei in myotubes ( $\geq 3$  nuclei) / Total number of nuclei) x 100%.

## Cell Viability Assay (MTT Assay)

Materials:

- C2C12 cells in a 96-well plate
- **Creatine citrate**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidic isopropanol)
- Microplate reader

#### Protocol:

- Seed C2C12 myoblasts in a 96-well plate at a density of approximately  $1 \times 10^4$  cells/well and allow them to adhere overnight.[8]
- Treat the cells with various concentrations of **creatine citrate** for the desired duration (e.g., 24, 48, or 72 hours).[8]
- After treatment, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.[9]
- After incubation, add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][11]

## Western Blot Analysis for Muscle-Specific Proteins and Signaling Molecules

#### Materials:

- Differentiated C2C12 cell lysates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit

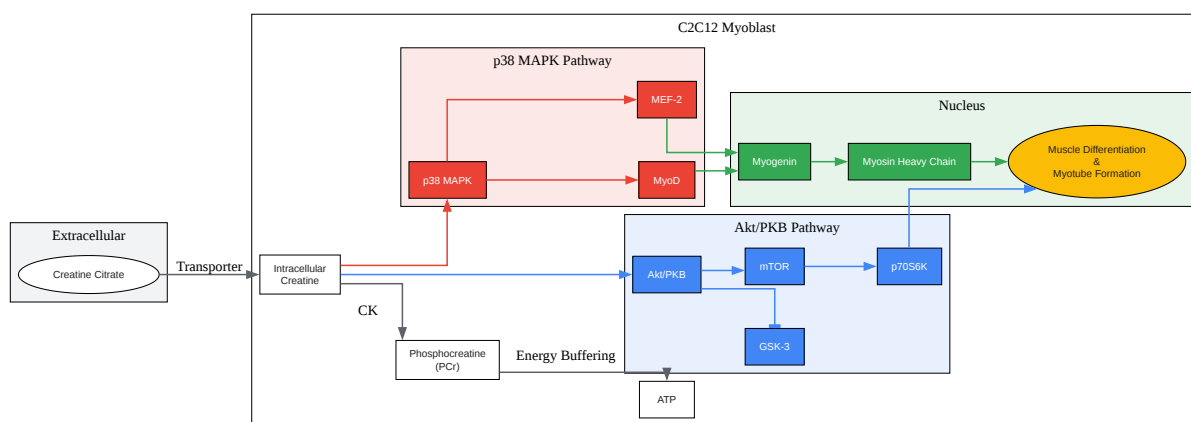
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-MHC, anti-Myogenin, anti-phospho-Akt, anti-phospho-p38)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

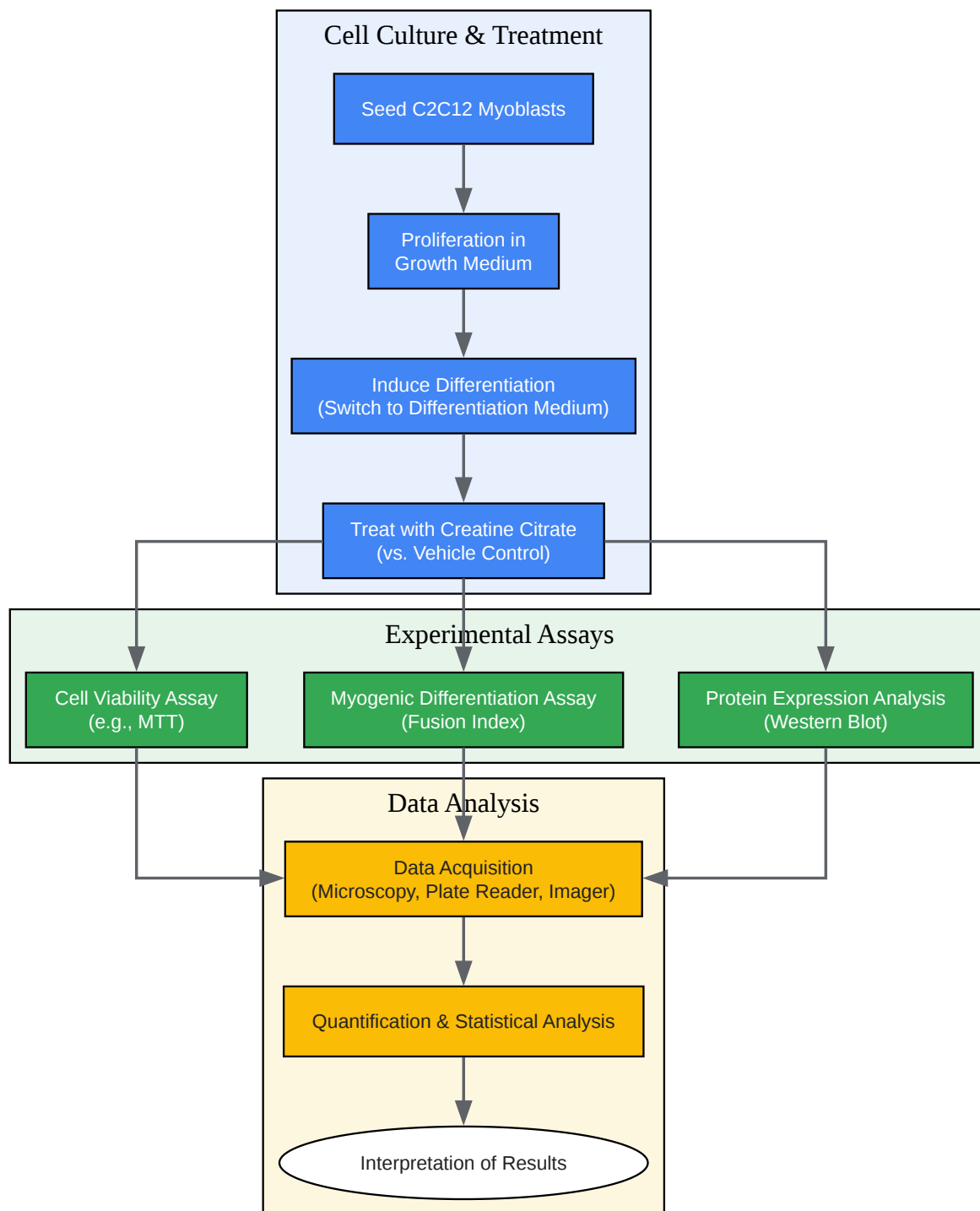
- Quantify the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or  $\beta$ -actin).

## Visualization of Pathways and Workflows



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Caption: Signaling pathways activated by creatine in C2C12 myoblasts.



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Caption: General experimental workflow for studying **creatine citrate** in C2C12 cells.

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